

3-(2-Chlorophenyl)cyclobutanone spectroscopic data

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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)cyclobutanone

CAS No.: 1080636-35-6

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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-Chlorophenyl)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Chlorophenyl)cyclobutanone is a substituted cyclobutanone with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its synthesis, identification, and the development of new applications. This guide provides a detailed analysis of the expected ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data for **3-(2-Chlorophenyl)cyclobutanone**. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by data from analogous structures. This document serves as a practical reference for researchers engaged in the synthesis and characterization of this and related compounds.

Introduction

Substituted cyclobutane rings are important structural motifs in numerous biologically active molecules and natural products. The rigid four-membered ring of cyclobutanone provides a unique scaffold for orienting substituents in three-dimensional space, which can be leveraged in drug design to enhance binding affinity and selectivity for biological targets. The presence of

a 2-chlorophenyl group introduces specific electronic and steric properties that can influence the reactivity and biological activity of the molecule.

Accurate spectroscopic characterization is a cornerstone of modern chemical research, enabling unambiguous structure elucidation and purity assessment. This guide offers a comprehensive overview of the key spectroscopic signatures of **3-(2-Chlorophenyl)cyclobutanone**, providing a predictive framework for its analysis.

Molecular Structure and Spectroscopic Implications

The structure of **3-(2-Chlorophenyl)cyclobutanone** dictates its spectroscopic behavior. The key structural features are the cyclobutanone ring and the 2-chlorophenyl substituent. The puckered nature of the cyclobutane ring can lead to complex proton-proton coupling in the ^1H NMR spectrum. The electron-withdrawing and anisotropic effects of the 2-chlorophenyl group will influence the chemical shifts of the cyclobutane protons and carbons.

Figure 1. Chemical structure of **3-(2-Chlorophenyl)cyclobutanone** with atom numbering.

^1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful tool for elucidating the connectivity of protons in a molecule. The predicted ^1H NMR spectrum of **3-(2-Chlorophenyl)cyclobutanone** in CDCl_3 would exhibit distinct signals for the aromatic and aliphatic protons.

Predicted ^1H NMR Data

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration
Aromatic (H-Ar)	7.1 - 7.4	Multiplet (m)	-	4H
Methine (CH-Ar)	3.8 - 4.2	Quintet (quint)	~ 8	1H
Methylene (CH_2)	3.2 - 3.6	Multiplet (m)	-	4H

Rationale and Interpretation

- **Aromatic Protons (7.1 - 7.4 ppm):** The protons on the 2-chlorophenyl ring are expected to resonate in the aromatic region. The electron-withdrawing nature of the chlorine atom and the carbonyl group will deshield these protons, causing them to appear downfield. The overlapping signals will likely result in a complex multiplet.
- **Methine Proton (3.8 - 4.2 ppm):** The proton at the C3 position, attached to the phenyl ring, is significantly deshielded due to the anisotropic effect of the aromatic ring and the inductive effect of the carbonyl group. It is expected to appear as a quintet due to coupling with the four adjacent methylene protons.
- **Methylene Protons (3.2 - 3.6 ppm):** The four methylene protons on the cyclobutanone ring (at C2 and C4) are diastereotopic and will likely exhibit complex splitting patterns. Their chemical shift is influenced by the adjacent carbonyl group and the phenyl ring. The fluxional nature of the cyclobutane ring can lead to unpredictable chemical shifts and coupling constants.^[1]

Experimental Protocol

A standard ^1H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer.^[2] The sample would be dissolved in deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. Data acquisition would involve a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16 scans.^[2]

^{13}C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ^{13}C NMR Data

Carbon(s)	Predicted Chemical Shift (δ , ppm)
Carbonyl (C=O)	205 - 215
Aromatic (C-Cl)	133 - 136
Aromatic (C-H)	126 - 130
Aromatic (C-C)	138 - 142
Methine (CH-Ar)	45 - 50
Methylene (CH ₂)	35 - 40

Rationale and Interpretation

- **Carbonyl Carbon (205 - 215 ppm):** The carbonyl carbon of the cyclobutanone is highly deshielded and will appear significantly downfield, which is characteristic of ketones.[3]
- **Aromatic Carbons (126 - 142 ppm):** The six carbons of the phenyl ring will resonate in the aromatic region. The carbon attached to the chlorine atom (C-Cl) will be influenced by the halogen's inductive and resonance effects. The carbon attached to the cyclobutane ring (C-C) will also have a distinct chemical shift. The remaining four aromatic carbons (C-H) will have chemical shifts in the typical aromatic range.
- **Methine Carbon (45 - 50 ppm):** The carbon at C3, bearing the phenyl group, is expected in this range.
- **Methylene Carbons (35 - 40 ppm):** The methylene carbons at C2 and C4 of the cyclobutanone ring will have similar chemical shifts. For comparison, the carbons in unsubstituted cyclobutane resonate at 22.4 ppm.[4] The presence of the carbonyl and phenyl groups causes a downfield shift.

Experimental Protocol

The ¹³C NMR spectrum would be acquired on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.[2] A sufficient number of scans (e.g., 512) and a relaxation delay would be employed to ensure accurate integration and detection of all carbon signals.[2]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Ketone)	1780 - 1800	Strong
C-H Stretch (Aromatic)	3050 - 3150	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=C Stretch (Aromatic)	1450 - 1600	Medium to Weak
C-Cl Stretch	750 - 780	Strong

Rationale and Interpretation

- C=O Stretch (1780 - 1800 cm⁻¹): The most characteristic peak in the IR spectrum will be the strong absorption due to the carbonyl group of the cyclobutanone. The ring strain in the four-membered ring shifts the C=O stretching frequency to a higher wavenumber compared to acyclic ketones (typically 1715 cm⁻¹).
- C-H Stretches (3050 - 3150 cm⁻¹ and 2850 - 3000 cm⁻¹): The spectrum will show absorptions for both aromatic and aliphatic C-H stretching vibrations.
- C=C Stretch (1450 - 1600 cm⁻¹): The stretching of the carbon-carbon double bonds in the aromatic ring will give rise to one or more bands in this region.
- C-Cl Stretch (750 - 780 cm⁻¹): A strong band in the fingerprint region is expected for the C-Cl stretching vibration. The exact position can be indicative of the substitution pattern on the aromatic ring.

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample, if liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). If

solid, it can be analyzed as a KBr pellet or as a mull in Nujol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectral Data

- Molecular Ion (M^+): $m/z = 180$ and 182 (in an approximate 3:1 ratio due to the ^{35}Cl and ^{37}Cl isotopes).
- Major Fragment Ions:
 - $m/z = 152/154$ ($[M - \text{CO}]^+$)
 - $m/z = 111/113$ ($[\text{C}_6\text{H}_4\text{Cl}]^+$)
 - $m/z = 115$ ($[M - \text{C}_6\text{H}_4\text{Cl}]^+$)

Rationale and Interpretation

- Molecular Ion Peak: The molecular ion peak will be observed at $m/z 180$, corresponding to the molecular weight of the compound with the ^{35}Cl isotope. A smaller peak at $m/z 182$, with about one-third the intensity, will be present due to the natural abundance of the ^{37}Cl isotope.
- Fragmentation Pattern: The fragmentation of cyclobutanones is well-documented.^[5] A common fragmentation pathway is the loss of carbon monoxide (CO) to give a fragment at $m/z 152/154$. Another likely fragmentation is the cleavage of the bond between the cyclobutane ring and the phenyl group, leading to the formation of a chlorophenyl cation at $m/z 111/113$ and a cyclobutanone-related fragment.

Experimental Protocol

The mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, and the resulting ions would be separated by a mass analyzer.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for **3-(2-Chlorophenyl)cyclobutanone**. The expected ^1H NMR, ^{13}C NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for researchers working with this compound. The provided protocols outline the standard methodologies for acquiring this data. While these predictions are based on sound spectroscopic principles and data from related compounds, experimental verification is essential for definitive structural confirmation.

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